Methyl 4-acetoxy-1H-indole-6-carboxylate
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Overview
Description
“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound with a special indole structure and contains ester and acetate groups . It is a colorless or light yellow solid, stable at room temperature and pressure .
Synthesis Analysis
The preparation of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is usually carried out by chemical synthesis methods. A common preparation method is to protect the 6-carboxyl group on the indole ring as an ester group, and then acetylation reaction in the presence of acetic anhydride and base to produce methyl formate .Molecular Structure Analysis
The molecular formula of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is C12H11NO4 . Its molecular weight is 233.22g/mol .Chemical Reactions Analysis
“Methyl 4-acetoxy-1H-indole-6-carboxylate” has a wide range of uses in the field of organic synthesis. It is often used as an intermediate in the synthesis of drugs, such as antibacterial drugs and anticancer drugs .Physical And Chemical Properties Analysis
“Methyl 4-acetoxy-1H-indole-6-carboxylate” is soluble in solution in organic solvents such as ethanol, dichloromethane, and acetone, but poorly soluble in water . It should be stored at 0-8C .Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues, including derivatives related to Methyl 4-acetoxy-1H-indole-6-carboxylate, have been synthesized for peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Synthetic Studies of Indoles and Related Compounds : Research on the cyclization of methyl (E)-6-acetoxy-6-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-hexenoate led to the synthesis of methyl 1-(phenylsulfonyl)-1H-indole-7-acetate and related compounds. These studies contribute to new synthetic methods for substituted indoles (Yokoyama, Suzuki, Matsumoto, Sunaga, Tani, & Murakami, 1991).
Investigation of Brominated Tryptophan Alkaloids : The study of Thorectandra and Smenospongia sponges yielded several brominated tryptophan derivatives, including compounds similar to Methyl 4-acetoxy-1H-indole-6-carboxylate. These compounds were found to inhibit the growth of Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).
Synthesis of Indole-2-Carbohydrazides and Oxadiazoles : Novel indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles were synthesized, starting from methyl indole-2-carboxylate derivatives. These compounds exhibited promising antioxidant and acetylcholinesterase inhibition properties, highlighting their potential in therapeutic applications (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).
Electrochemical Oxidation Studies : The electrochemical oxidation of indole-3-acetic acid, a compound structurally similar to Methyl 4-acetoxy-1H-indole-6-carboxylate, was investigated. This study provided insights into the mechanisms and products formed in acidic medium, contributing to the understanding of indole derivatives' reactivity (Hu & Dryhurst, 1993).
Safety And Hazards
“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound, and protective measures need to be paid attention to during use. It may cause irritation to the eyes, skin, and respiratory system. Appropriate protective equipment, such as lab gloves, goggles, and protective masks, should be worn when in use. At the same time, it should be operated in a well-ventilated place and avoid inhaling its vapor. In case of contact with skin or eyes, rinse with plenty of water and seek medical assistance .
properties
IUPAC Name |
methyl 4-acetyloxy-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCMLXELAQFGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(Acetyloxy)-1H-Indole-6-Carboxylate |
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